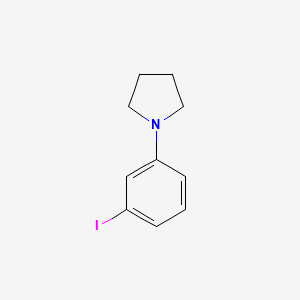

1-(3-Iodophenyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(3-iodophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIBLUKQSRZPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310388 | |

| Record name | 1-(3-Iodophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1412902-71-6 | |

| Record name | 1-(3-Iodophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1412902-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Iodophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrrolidine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyrrolidine (B122466) nucleus is a cornerstone in drug discovery and organic synthesis. nih.govtandfonline.com Its non-planar, sp³-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. nih.govresearchgate.netnih.gov This three-dimensionality is crucial for creating molecules with specific spatial arrangements, which can lead to enhanced biological activity and selectivity for therapeutic targets. nih.govresearchgate.net

The versatility of the pyrrolidine scaffold is evident in its presence in numerous natural products, particularly alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov Its derivatives have shown a wide array of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties. frontiersin.orgtandfonline.com In organic synthesis, pyrrolidines are widely used as organocatalysts and chiral controllers in asymmetric reactions, enabling the stereoselective synthesis of complex molecules. nih.gov The ability to functionalize the pyrrolidine ring at various positions provides a powerful tool for chemists to fine-tune the properties of molecules for specific applications. tandfonline.com

Overview of Aryl Substituted Pyrrolidines in Academic Inquiry

Aryl-substituted pyrrolidines, where a phenyl or other aromatic group is attached to the pyrrolidine (B122466) ring, are a particularly important subclass. This structural motif is found in many biologically active compounds and natural alkaloids. rsc.orgrsc.org The introduction of an aryl group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Academic research has extensively explored the synthesis and properties of aryl-substituted pyrrolidines. rsc.orgresearchgate.netmdpi.com Synthetic strategies often involve methods like 1,3-dipolar cycloadditions and reductive amination to construct the pyrrolidine ring with the desired aryl substitution. nih.govmdpi.comacs.org Researchers are continually developing new and more efficient methods for their synthesis, including redox-neutral functionalizations and multicomponent reactions. rsc.orgua.es The study of these compounds contributes to a deeper understanding of structure-activity relationships (SAR), guiding the design of new therapeutic agents and catalysts. frontiersin.org

Research Trajectories for 1 3 Iodophenyl Pyrrolidine Within Heterocyclic Chemistry

Direct Synthesis Approaches to N-Aryl Pyrrolidines

Direct methods for the synthesis of N-aryl pyrrolidines primarily involve the formation of a carbon-nitrogen bond between a pre-existing pyrrolidine ring and an aryl group. These approaches are valued for their straightforwardness and the ready availability of starting materials.

Nucleophilic Substitution Reactions Involving Iodophenyl Precursors

Nucleophilic substitution reactions represent a classical approach to the synthesis of N-aryl pyrrolidines. In this method, pyrrolidine, acting as a nucleophile, displaces a leaving group on an aromatic ring. Iodophenyl precursors are particularly useful in this context. For instance, the reaction of pyrrolidine with 1-iodo-3-nitrobenzene (B31131) can be facilitated by a base to yield 1-(3-nitrophenyl)pyrrolidine. Subsequent reduction of the nitro group can then provide the corresponding aniline (B41778) derivative. While effective, this method is often limited to aryl systems activated by electron-withdrawing groups, and harsher reaction conditions may be required for less reactive aryl halides.

Transition-Metal-Catalyzed Amination Strategies

Transition-metal-catalyzed amination reactions have become a cornerstone of modern organic synthesis for the formation of C-N bonds. catalysis.blogresearchgate.neteie.gr The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent and versatile method for the synthesis of N-aryl pyrrolidines from aryl halides or pseudohalides and pyrrolidine. catalysis.blogorganic-chemistry.orgresearchgate.net This reaction is known for its broad substrate scope, tolerance of various functional groups, and generally mild reaction conditions. catalysis.blogbohrium.com

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. catalysis.blog The choice of palladium precursor, ligand, and base is crucial for the success and efficiency of the reaction. bohrium.comacs.org For example, the coupling of pyrrolidine with various aryl chlorides has been successfully achieved using palladium-N-heterocyclic carbene (NHC) complexes as pre-catalysts, demonstrating good to excellent yields. bohrium.com

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of N-Aryl Pyrrolidines

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Chlorobenzene | Pyrrolidine | Pd-NHC complex | KOtBu | 1,4-Dioxane | Moderate to High bohrium.com |

| Aryl Tosylates | Pyrrolidine | Pd-PEPPSI-IPr(NMe2)2 | 91 acs.org |

Palladium-Catalyzed Stereoselective Methodologies

Building upon the foundation of transition-metal catalysis, palladium-catalyzed stereoselective methods have been developed to synthesize chiral N-aryl pyrrolidines. These methods are particularly important for the preparation of enantiomerically pure compounds for pharmaceutical applications. One notable strategy involves the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes. nih.govnih.gov This reaction allows for the construction of the pyrrolidine ring with concomitant introduction of substituents, often with high diastereoselectivity. nih.gov For instance, the reaction of γ-(N-arylamino)alkenes with aryl bromides in the presence of a palladium catalyst can lead to the formation of N-aryl-2-benzylpyrrolidines with high diastereoselectivity for the trans-2,3- and cis-2,5-disubstituted products. nih.govnih.govfigshare.com

Furthermore, tandem N-arylation/carboamination reactions have been developed, enabling the one-pot synthesis of complex N-aryl pyrrolidine derivatives from simple primary amines, an aryl bromide, and a vinyl bromide. nih.gov These tandem processes offer a modular and efficient approach to building molecular complexity. nih.gov

Pyrrolidine Ring Construction via Cycloaddition Reactions

In contrast to direct arylation, another major strategy for synthesizing N-aryl pyrrolidines involves the construction of the pyrrolidine ring itself through cycloaddition reactions. This approach is particularly powerful for creating highly substituted and stereochemically complex pyrrolidine cores.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective and widely used method for the synthesis of pyrrolidines. rsc.orgnih.govwikipedia.orgmdpi.com Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as α-iminoesters or by the ring-opening of aziridines. wikipedia.orgrsc.org This reaction is a [3+2] cycloaddition that can generate up to four new stereocenters in a single step with high stereo- and regioselectivity. nih.govwikipedia.org

The versatility of this method allows for the synthesis of a wide range of pyrrolidine derivatives by varying the substituents on both the azomethine ylide and the dipolarophile. rsc.orgmdpi.com The reaction can be catalyzed by various Lewis acids and organocatalysts, which has led to the development of highly enantioselective variants. rsc.orgbenthamdirect.com

Significant efforts have been dedicated to controlling the diastereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides. core.ac.ukresearchgate.net By carefully selecting the reaction conditions, catalysts, and substrates, it is possible to favor the formation of a specific diastereomer. core.ac.uk For example, the use of chiral N-tert-butanesulfinylazadienes in cycloadditions with azomethine ylides, catalyzed by Ag2CO3, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. nih.gov The chiral sulfinyl group acts as an effective stereocontrol element, directing the approach of the azomethine ylide. nih.gov

Furthermore, the diastereoselectivity of these cycloadditions can be influenced by the nature of the azomethine ylide itself. For instance, hydrogen-bond-assisted azomethine ylides have been shown to undergo highly diastereoselective cycloadditions with chalcones, leading to the formation of three stereogenic centers with excellent control. researchgate.net These methods provide powerful tools for the synthesis of structurally complex and stereochemically defined pyrrolidine derivatives. core.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Iodo-3-nitrobenzene |

| 1-(3-Nitrophenyl)pyrrolidine |

| N-Aryl-2-benzylpyrrolidines |

| Chlorobenzene |

| Pyrrolidine |

| KOtBu |

| 1,4-Dioxane |

| Aryl Tosylates |

| Pd-PEPPSI-IPr(NMe2)2 |

| Aryl Bromides |

Intramolecular Cyclization Processes

The formation of the pyrrolidine ring can be efficiently achieved through various intramolecular cyclization reactions, where a linear precursor is induced to form a cyclic structure.

Copper-Catalyzed Intramolecular C–H Amination Reactions

Copper-catalyzed intramolecular C–H amination has emerged as a powerful method for synthesizing pyrrolidines. nih.govoregonstate.edu This approach involves the direct amination of an unactivated C(sp³)–H bond, providing a chemo- and regioselective route to the pyrrolidine ring. nih.govorganic-chemistry.org The reaction typically uses N-halide amides as the nitrogen source and a copper-based catalyst. nih.govacs.org

Research has shown that complexes such as [TpxCuL] (where Tpx is a hydrotris(pyrazolyl)borate ligand) are effective precatalysts for the intramolecular C–H amination of N-fluoro amides to yield pyrrolidines. nih.govacs.org The catalytic cycle is proposed to involve a Cu(I)/Cu(II) manifold. oregonstate.edu The use of N-fluoroamides is often preferred over other N-haloamides as it leads to more favorable reaction pathways. nih.gov This method is notable for its ability to construct both pyrrolidine and the more challenging piperidine (B6355638) rings within a uniform catalysis manifold. oregonstate.edu

Table 2: Catalyst Performance in Copper-Catalyzed Intramolecular C–H Amination

| Precatalyst | Ligand (Tpx) Substituents | Substrate | Product | Yield (%) | Reference |

| [TpiPr2Cu(NCMe)] | 3,5-diisopropyl | N-fluoro amide | Pyrrolidine | High | nih.gov |

| [Tp*Cu(NCMe)] | 3,5-dimethyl | N-fluoro amide | Pyrrolidine | Moderate | nih.gov |

| [TpPh2Cu(NCMe)] | 3,5-diphenyl | N-fluoro amide | Pyrrolidine | Low | nih.gov |

Iodocyclisation of Homoallylamines for Pyrrolidine Formation

The iodocyclisation of homoallylamines presents a direct route to iodinated pyrrolidines. In this reaction, treatment of a homoallylamine with iodine induces an electrophilic cyclization. A key finding is the temperature-dependent selectivity of the reaction. rsc.orgresearchgate.net At room temperature, the reaction stereoselectively yields 2-(iodomethyl)azetidine derivatives. However, increasing the reaction temperature to 50°C shifts the outcome to the stereoselective formation of functionalized 3-iodopyrrolidine (B174656) derivatives. rsc.orgresearchgate.netrsc.org

It has been demonstrated that the 3-iodopyrrolidines are formed through a thermal isomerization of the initially formed 2-(iodomethyl)azetidines. rsc.orgresearchgate.net This temperature-controlled switch provides a versatile method for selectively synthesizing either four-membered azetidine (B1206935) or five-membered pyrrolidine rings from a common precursor. The stereochemistry of the final pyrrolidine product can be controlled by the reaction conditions, supporting an isomerization pathway involving an aziridinium (B1262131) ion intermediate. rsc.org

Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation

A novel and efficient method for the enantioselective synthesis of pyrrolidines is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.orgorganic-chemistry.org This represents the first example of pyrrolidine synthesis from a homopropargyl sulfonamide. figshare.com The reaction proceeds in excellent yields and with high enantioselectivity. acs.orgorganic-chemistry.org

The process is believed to involve a gold-catalyzed 5-endo-dig cycloisomerization, which proceeds via an anti-Markovnikov pathway. acs.org This is followed by the formation of an iminium intermediate, which is then reduced by a hydride source, such as an organosilane, to afford the final pyrrolidine product. acs.orgorganic-chemistry.org A key feature of this transformation is the dual catalytic role of the gold complex, which participates in both the cycloisomerization and the subsequent reduction step. acs.orgthieme-connect.com This method tolerates a variety of functional groups and has been applied to the formal synthesis of the natural product (–)-irniine. organic-chemistry.org

Table 3: Optimization of Gold-Catalyzed Pyrrolidine Synthesis

| Gold Catalyst | Hydride Source | Additive | Yield (%) | Reference |

| Et3PAuNTf2 | Triisopropylsilane | HNTf2 | >99 | organic-chemistry.org |

| (PhO)3PAuNTf2 | Triisopropylsilane | HNTf2 | 98 | organic-chemistry.org |

| IPrAuNTf2 | Triisopropylsilane | HNTf2 | 96 | organic-chemistry.org |

Synthetic Transformations Involving Pre-formed Pyrrolidine Rings

Functionalization of N-Aryl Pyrrolidine Core Structures

Once the N-aryl pyrrolidine core is formed, further functionalization can be achieved. A significant strategy is the direct functionalization of the pyrrolidine ring at the α-position. A redox-neutral, one-pot method for the α-arylation of pyrrolidines has been developed using a quinone monoacetal as an oxidizing agent and DABCO as a base. rsc.orgrsc.org This approach avoids the use of metal catalysts for the C-H functionalization step. rsc.org

The proposed mechanism involves the formation of an iminium ion intermediate from the reaction of pyrrolidine with the quinone monoacetal. This iminium ion is then captured by an aromatic nucleophile, such as a phenol (B47542) or naphthol derivative, to yield the α-aryl-substituted pyrrolidine. rsc.org This method has also been extended to the synthesis of more complex structures, such as the octahydro-dipyrroloquinoline skeleton, which is a core structure in several alkaloids. rsc.org Furthermore, methods have been developed to remove the N-aryl group from the α-arylated products, providing access to α-substituted pyrrolidines with a free secondary amine. rsc.orgrsc.org

In other work, N-aryl pyrrolidine scaffolds have been incorporated into larger molecules with potential biological activity. For example, a series of 7-(N-aryl pyrrolidinyl) indoles were synthesized as potential binders for the DCAF15 protein. mdpi.comresearchgate.net The synthesis involved the reduction of a corresponding γ-lactam to the pyrrolidine, which was then N-arylated. mdpi.com This demonstrates the utility of the N-aryl pyrrolidine as a key building block in medicinal chemistry.

Reduction Methodologies for Pyrrolidine Precursors

A key step in the synthesis of many pyrrolidine-containing molecules is the reduction of a suitable precursor. This can involve the transformation of carbonyl groups or nitro groups into the desired amine functionality.

Chemoselective Reduction of Carbonyl Groups

The selective reduction of a carbonyl group in the presence of other reducible functional groups is a significant challenge in organic synthesis. nih.gov For the synthesis of substituted pyrrolidines, methods that can selectively reduce a lactam or ketone functionality without affecting other groups, such as esters, are highly valuable.

One reported method for the synthesis of 1,3-diaryl pyrrolidines involves the chemoselective reduction of the carbonyl group in N-aryl-γ-lactams using a sodium borohydride (B1222165) and iodine (NaBH4/I2) system in dry tetrahydrofuran (B95107) (THF). wiley.com This method was shown to be effective in reducing the lactam carbonyl while leaving gem-dicarboxylate ester groups intact. wiley.com Other reagents that have been utilized for the chemoselective reduction of lactams to amines include diisobutylaluminium hydride, diborane, and rhodium-catalyzed hydrosilation. wiley.com

The choice of reducing agent can significantly impact the outcome of the reaction. For instance, while sodium borohydride is a versatile reducing agent, its reactivity can be modulated by additives. In the reduction of α,β-unsaturated carbonyl compounds, the use of certain catalysts can lead to either 1,2-reduction to form allylic alcohols or 1,4-reduction to yield saturated carbonyl compounds. rsc.org The chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters, amides, and nitro groups is often achievable with sodium borohydride. rsc.org

Table 1: Reagents for Chemoselective Carbonyl Reduction

| Reagent System | Substrate | Functional Group Reduced | Tolerated Functional Groups | Reference |

| NaBH4/I2 | N-aryl-γ-lactam-2,2-dicarboxylate | Lactam carbonyl | Ester | wiley.com |

| Diisobutylaluminium hydride | Lactams | Lactam carbonyl | Not specified | wiley.com |

| Diborane | Lactams | Lactam carbonyl | Not specified | wiley.com |

| Rhodium catalyst/hydrosilation | Lactams | Lactam carbonyl | Not specified | wiley.com |

| Sodium Borohydride | Aldehydes, Ketones | Carbonyl | Esters, Amides, Nitriles, Nitro groups | rsc.org |

Metal-Free Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds is a fundamental transformation for the synthesis of anilines, which can then be further functionalized. While traditional methods often rely on metal catalysts, there is a growing interest in developing metal-free alternatives to avoid metal contamination in the final products. unimi.it

A combination of bis(pinacolato)diboron (B136004) (B2pin2) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) has been demonstrated as an effective metal-free system for the chemoselective reduction of aromatic nitro compounds to the corresponding amines in high yields. organic-chemistry.orgnih.gov This method exhibits good tolerance for various reducible functional groups. organic-chemistry.orgnih.gov Another metal-free approach utilizes B2pin2 with sodium hydroxide (B78521) (NaOH) as the base in an ethanol/water mixture, allowing for the rapid reduction of nitroarenes, including those with sensitive functional groups like halogens, thioethers, and nitriles. doi.org

Hydriodic acid (HI) has also been reported to reduce nitro compounds, although the harsh reaction conditions can limit its applicability for molecules with sensitive functional groups. unimi.it More recently, the combination of trichlorosilane (B8805176) (HSiCl3) and a tertiary amine has been shown to be a mild and general method for the metal-free reduction of both aromatic and aliphatic nitro groups, tolerating a wide array of functional groups. organic-chemistry.org

Table 2: Metal-Free Reagents for Nitro Group Reduction

| Reagent System | Solvent | Key Features | Reference |

| B2pin2 / KOtBu | Isopropanol | Chemoselective, tolerates various reducible groups | organic-chemistry.orgnih.gov |

| B2pin2 / NaOH | EtOH/H2O | Rapid reaction, tolerates sensitive functional groups | doi.org |

| Hydriodic acid (57%) | Reflux | Harsh conditions, may not be suitable for sensitive molecules | unimi.it |

| HSiCl3 / Tertiary Amine | Not specified | Mild conditions, wide functional group tolerance | organic-chemistry.org |

Optimization of Synthetic Pathways

Reaction Condition Studies (Temperature, Solvent, Catalysts)

The choice of solvent, temperature, and catalyst can have a profound impact on the outcome of a chemical reaction. For instance, in the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives via a multicomponent 1,3-dipolar cycloaddition, it was found that conducting the reaction in toluene (B28343) at room temperature for 24 hours resulted in a high yield and excellent diastereoselectivity (>95:5). ua.es In contrast, performing the reaction at higher temperatures (50 °C or 120 °C) led to lower diastereoselectivity. ua.es

Similarly, in the synthesis of fully substituted pyrrolidine-fused 3-spirooxindoles, a solvent screen revealed that toluene provided the best yield, although it did not improve the diastereomeric ratio. nih.gov Varying the temperature in this case did not lead to an increased yield but did accelerate the reaction rate. nih.gov These examples highlight the importance of a systematic approach to optimizing reaction conditions.

In a study on the synthesis of N-aromatic heterocycles through the hydrogenation of diesters in the presence of anilines, the catalyst system [Ru(acac)3] and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) at 220 °C was found to give good to excellent yields of the desired cyclic amines. rsc.org

Yield and Selectivity Enhancement Strategies

Improving the yield and selectivity of a reaction is a primary goal of synthetic optimization. One strategy is the use of an appropriate excess of a reagent. For example, in the synthesis of N-phenylpyrrolidine from the hydrogenation of diisobutyl 1,6-hexanedioate and aniline, increasing the amount of aniline to 1.5 equivalents improved the yield to 94%. rsc.org

Another approach involves the careful selection of starting materials. In the aforementioned hydrogenation reaction, a side reaction involving the alkylation of the amine by methanol (B129727) was suppressed by using diesters derived from longer chain and branched alcohols. rsc.org

The order of addition of reagents can also be critical. In the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}, adding the maleimide (B117702) first, followed by the amine and then the aldehyde, was crucial for the success of the reaction. ua.es

Regioselective and Stereoselective Synthesis Control

Controlling the regioselectivity and stereoselectivity of a reaction is essential for the synthesis of specific isomers of a target molecule. In the synthesis of 4-vinylpyrrolidine derivatives, a stereo- and regioselective approach was developed from an N-tethered alkyne-alkenol precursor. acs.org

The iodocyclization of homoallylamines presents an interesting case of temperature-controlled selectivity. Reaction at 20 °C stereoselectively yields 2-(iodomethyl)azetidine derivatives, while increasing the temperature to 50 °C leads to the stereoselective formation of 3-iodopyrrolidine derivatives via thermal isomerization of the azetidine intermediate. rsc.org

In the context of 1,3-dipolar cycloaddition reactions for synthesizing spiro-pyrrolothiazolyloxindoles, high regio- and stereoselectivity have been achieved. researchgate.net Similarly, the synthesis of dispiropyrrolizidines via a 1,3-dipolar cycloaddition showed that the regioselectivity could be controlled by varying the reaction time and solvent, leading to the formation of different regioisomers. researchgate.net An intramolecular alkyne iminium ion cyclization of vinylogous carbamates has also been developed for the stereoselective construction of trans-2,3-disubstituted pyrrolidine derivatives. rsc.org

Unraveling Reaction Pathways in Pyrrolidine Synthesis

The synthesis of the pyrrolidine ring, a ubiquitous scaffold in biologically active molecules, can be achieved through various mechanistic pathways. nih.gov Understanding these pathways is crucial for controlling the stereochemistry and substitution patterns of the final product.

Elucidation of Nucleophilic Attack Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic synthesis. In the context of pyrrolidine synthesis, nucleophilic attack plays a pivotal role. One common strategy involves the intramolecular cyclization of a precursor containing both a nucleophile and an electrophile.

For instance, the synthesis of pyrrolidines can be achieved through the reaction of a homoallylamine with iodine. This reaction proceeds through the formation of a 2-(iodomethyl)azetidine derivative at room temperature. rsc.org However, at elevated temperatures (50°C), this azetidine intermediate isomerizes to form a more stable 3-iodopyrrolidine. rsc.org This isomerization is proposed to occur via an aziridinium ion intermediate, which is susceptible to nucleophilic attack. rsc.org If an external nucleophile, such as a primary amine, is present before the isomerization, it can directly attack the azetidinium intermediate to yield a cis-substituted pyrrolidine. rsc.org Conversely, if the nucleophile is added after the thermal isomerization to the pyrrolidine, an SN2 reaction occurs, resulting in a trans-substituted pyrrolidine. rsc.org This highlights how understanding the mechanistic details allows for the selective synthesis of different stereoisomers from the same starting material.

Another important class of reactions for pyrrolidine synthesis is the 1,3-dipolar cycloaddition. nih.gov This reaction involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with a dipolarophile, typically an alkene. nih.gov The mechanism of 1,3-dipolar cycloadditions has been a subject of debate, with both concerted and stepwise (via a diradical intermediate) pathways proposed. metu.edu.tr However, studies based on Woodward-Hoffmann rules have largely supported a concerted mechanism. metu.edu.tr These reactions are highly valuable for constructing highly functionalized pyrrolidines with controlled stereochemistry. acs.org

Radical-Based Functionalization Systems

Radical reactions offer a powerful alternative for the synthesis and functionalization of pyrrolidines. Nitrogen-centered radicals, such as iminyl, aminyl, and amidyl radicals, are highly reactive intermediates that can participate in a variety of transformations. acs.org

One method for generating these radicals is through the use of N-haloimides. The electrophilic imidyl radicals generated can add to alkenes, leading to the formation of a carbon-centered radical. This radical can then abstract a halogen atom from the N-haloimide to yield a 1,2-difunctionalized alkane. acs.org This process can be utilized in intramolecular reactions to construct pyrrolidine rings. For example, a radical [3+2] annulation of N-allyl-N-chlorotosylamides with alkenes, initiated by triethylborane, affords functionalized pyrrolidines. acs.org

Another approach involves the generation of a 1,4-biradical intermediate. Studies on the ring contraction of pyrrolidines to form cyclobutanes using iodonitrene chemistry suggest the involvement of a thermally generated singlet 1,4-biradical. acs.org This intermediate can then undergo C-C bond formation to yield the cyclobutane (B1203170) product. acs.org Such radical-based strategies provide access to unique molecular architectures that may be difficult to obtain through conventional ionic pathways.

Syn-Heteropalladation Pathways

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis. For the construction of pyrrolidines, a key mechanistic step is often heteropalladation, the addition of a palladium atom and a heteroatom across a double bond.

In many palladium-catalyzed carboamination reactions that form pyrrolidines, a syn-heteropalladation mechanism is operative. organic-chemistry.orgthieme-connect.deresearchgate.net This pathway involves the insertion of an alkene into a palladium-amido complex in a syn fashion, meaning the palladium and the nitrogen atom add to the same face of the alkene. nih.gov This step typically proceeds through a highly organized, chair-like transition state for the formation of five-membered rings, which accounts for the high degree of stereocontrol observed in these reactions. nih.gov The resulting alkylpalladium intermediate then undergoes C-C bond-forming reductive elimination to afford the pyrrolidine product and regenerate the palladium(0) catalyst. nih.gov The preference for the syn-heteropalladation pathway is generally favored by the use of aryl halide electrophiles and nonpolar solvents. nih.gov

Role of Catalysts in Reaction Mechanisms

Catalysts are essential for facilitating and controlling chemical reactions. In the context of reactions involving this compound and related systems, copper and palladium catalysts play crucial roles in defining the reaction pathways and outcomes.

Copper(I)/Copper(II) Catalytic Cycles

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are widely used for the formation of C-N bonds. The mechanism of these reactions often involves a Cu(I)/Cu(II) or a Cu(I)/Cu(III) catalytic cycle.

In a Cu(I)/Cu(II) cycle, the reaction can proceed through two main pathways: single electron transfer (SET) or atom transfer (AT). In the SET mechanism, the copper(I) complex is oxidized by the aryl halide via an inner-sphere one-electron process, forming a haloarene radical anion intermediate. This intermediate then couples with the nucleophile in a second SET step, regenerating the catalyst. rsc.org

Alternatively, a Cu(I)/Cu(III) catalytic cycle is often proposed. encyclopedia.pub This pathway involves the oxidative addition of the aryl halide to a copper(I)-nucleophile complex, forming an arylcopper(III) intermediate. rsc.orgnih.gov This intermediate then undergoes reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. rsc.orgencyclopedia.pub The choice of ligand is critical in these reactions, as it can influence the electron density on the copper center and stabilize the active catalytic species. nih.govacs.org For instance, the use of anionic N1,N2-diarylbenzene-1,2-diamine ligands can increase the electron richness of the copper catalyst, thereby accelerating the rate-limiting oxidative addition step, even with less reactive aryl chlorides. nih.gov

| Catalytic Cycle | Key Intermediate(s) | Proposed Mechanism |

| Cu(I)/Cu(II) | Haloarene radical anion | Single Electron Transfer (SET) or Atom Transfer (AT) rsc.org |

| Cu(I)/Cu(III) | Arylcopper(III) | Oxidative Addition/Reductive Elimination rsc.orgencyclopedia.pub |

Palladium-Mediated C–H Bond Activation Mechanisms

Palladium-catalyzed C–H bond activation has emerged as a powerful strategy for the direct functionalization of organic molecules, including N-aryl pyrrolidines. acs.org These reactions often employ a directing group to achieve site-selectivity. diva-portal.org

A common mechanistic paradigm for these reactions involves a Pd(II)/Pd(IV) catalytic cycle. acs.org The reaction typically begins with the coordination of the substrate to a chiral Pd(II) species, followed by a site-selective C–H bond activation to form a palladacycle intermediate. rsc.org Oxidative addition of an aryl iodide to this Pd(II) intermediate generates a Pd(IV) complex. rsc.org Subsequent reductive elimination from the Pd(IV) species affords the desired arylated product and regenerates the active Pd(II) catalyst. rsc.org

In some cases, a Pd(0)/Pd(II) cycle may also be operative. This involves the oxidative addition of the aryl halide to a Pd(0) species, followed by steps such as transmetalation and reductive elimination. rsc.org The specific mechanism can be influenced by the nature of the directing group, the ligands, and the reaction conditions. For example, the use of mono-N-protected amino acid ligands in conjunction with a palladium catalyst has been shown to be effective for the asymmetric α-C(sp3)–H arylation of pyrrolidines. rsc.org

| Catalytic Cycle | Key Steps | Role of Directing Group |

| Pd(II)/Pd(IV) | C-H Activation, Oxidative Addition, Reductive Elimination acs.orgrsc.org | Facilitates site-selective C-H bond cleavage to form a palladacycle diva-portal.org |

| Pd(0)/Pd(II) | Oxidative Addition, Transmetalation, Reductive Elimination rsc.org | Can also play a role in directing the initial C-H activation rsc.org |

Isomerization and Rearrangement Mechanisms

The ring expansion of azetidines to form the thermodynamically more stable pyrrolidines is a significant rearrangement reaction. This transformation can be induced thermally. Research has demonstrated that functionalized 3-iodopyrrolidine derivatives can be formed through the thermal isomerization of 2-(iodomethyl)azetidine precursors. nih.govrsc.orgresearchgate.net For example, the iodocyclisation of homoallylamines at room temperature (20 °C) stereoselectively yields 2-(iodomethyl)azetidine derivatives, but increasing the temperature to 50 °C shifts the outcome to the formation of 3-iodopyrrolidines. nih.govrsc.org This indicates a thermally driven rearrangement from the four-membered azetidine ring to the five-membered pyrrolidine ring. rsc.orgresearchgate.net

The mechanism for this thermal isomerization is believed to proceed through a dissociative pathway involving the cleavage of the C-N bond of the azetidine ring. rsc.org The rate of thermal cis-to-trans isomerization in related N-(phenylazo)-substituted nitrogen heterocycles was found to decrease in the order of azetidine > pyrrolidine > piperidine, which correlates with the electron-donating ability of the nitrogen atom and the ring strain. researchtrends.net The process often involves the formation of an aziridinium ion intermediate, which is discussed in the following section.

The isomerization of substituted azetidines to pyrrolidines is strongly supported by a mechanism involving a bicyclic aziridinium ion intermediate. nih.govrsc.orgresearchgate.net This pathway provides a robust explanation for the stereochemical outcomes observed in these rearrangements. When a cis-azetidine is subjected to thermal isomerization in the absence of an external nucleophile, it rearranges to the corresponding cis-pyrrolidine. rsc.org However, the stereochemical course of the reaction can be altered by the presence of nucleophiles.

The proposed mechanism involves the formation of a stabilized aziridinium ion. rsc.org This intermediate can be intercepted by a nucleophile. The regiochemical pathway of the nucleophilic attack on the aziridinium ion determines the final product. mdpi.com If a nucleophile is added after the isomerization of the azetidine to the pyrrolidine, an SN2 reaction can occur, leading to a trans-substituted pyrrolidine. rsc.org Conversely, if the aziridinium ion forms in the presence of an external nucleophile, the nucleophile can attack the intermediate directly to yield a cis-substituted pyrrolidine. rsc.org This stereodivergent synthesis, where both cis and trans products can be obtained from the same starting material by subtly changing the reaction conditions, provides strong evidence for the aziridinium ion pathway. nih.govrsc.org This approach has also been applied in the ring contraction of piperidines to pyrrolidines, where piperidines with a leaving group at the 3-position form bicyclic aziridinium ions that, upon ring-opening, yield pyrrolidine derivatives. wiley.com

Table 2: Influence of Reaction Conditions on Isomerization Outcome Based on findings for the isomerization of 2-(iodomethyl)azetidines.

| Starting Material | Reaction Conditions | Intermediate | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| cis-Azetidine | Thermal isomerization (no external nucleophile) | Aziridinium Ion | cis-Pyrrolidine | Retention | rsc.org |

| cis-Azetidine | Isomerization followed by nucleophile addition | cis-Pyrrolidine | trans-Substituted Pyrrolidine | Inversion (SN2) | rsc.org |

| cis-Azetidine | Isomerization in the presence of a nucleophile | Aziridinium Ion | cis-Substituted Pyrrolidine | Retention | rsc.org |

Mechanistic Studies of Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single pot. nih.gov These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates. For a substrate like this compound, the aryl iodide moiety is a key functional group for participating in various transition-metal-catalyzed domino reactions. nih.gov

A plausible domino reaction involving an aryl iodide is a domino Heck reaction. For example, a catalytic enantioselective domino alkenylation-heteroarylation of nonconjugated iododienes can produce substituted azacycles like pyrrolidines. researchgate.net The mechanism involves the palladium-catalyzed coupling of the aryl iodide with an alkene, followed by an intramolecular cyclization.

Another example is the domino carbonylation/Suzuki-Miyaura cross-coupling, where an aryl iodide can be coupled with a boronic acid in the presence of a carbon monoxide source to build complex structures. researchgate.net In the context of forming nitrogen-containing heterocycles, a domino sequence could involve the initial coupling of the aryl iodide, followed by an intramolecular cyclization involving the pyrrolidine nitrogen or a substituent. For instance, a radical/oxidation/cationic domino mechanism can lead to the formation of pyrrolidines. nih.gov This process can be initiated by the oxidation of an enamine to a radical cation, which then undergoes cyclization. nih.gov

Furthermore, domino reactions involving aryl iodides, selenium powder, and DMF have been developed to synthesize Se-phenyl dimethylcarbamoselenoate derivatives. mdpi.com The proposed mechanism involves the coordination of the aryl iodide to a copper catalyst, reaction with selenium, and subsequent C-Se bond cross-coupling with DMF. mdpi.com Such mechanistic principles could be extended to reactions involving this compound to create novel, complex heterocyclic systems.

Catalytic Applications and Ligand Design

1-(3-Iodophenyl)pyrrolidine as a Potential Ligand or Building Block in Catalysis

While direct catalytic applications of this compound are not extensively documented in scientific literature, its molecular structure presents significant potential for its use as a versatile building block in the synthesis of novel ligands for transition metal catalysis. The key to this potential lies in the presence of two key functional handles: the pyrrolidine (B122466) ring and the iodinated phenyl group.

The pyrrolidine nitrogen atom can act as a Lewis basic site, capable of coordinating to a metal center. The true versatility of this compound, however, is derived from the carbon-iodine bond on the phenyl ring. Aryl iodides are highly valuable precursors in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of functional groups at the 3-position of the phenyl ring, which can be designed to act as secondary coordinating sites, thus forming bidentate or even tridentate ligands.

For instance, a phosphine group, a common coordinating moiety in catalysis, could be introduced via a Suzuki-Miyaura or Sonogashira coupling followed by a hydrophosphination or a direct coupling reaction. Similarly, other heteroatom-containing groups, such as amines or thiols, could be installed through Buchwald-Hartwig amination or related cross-coupling methodologies. The modular nature of these synthetic routes would allow for the fine-tuning of the steric and electronic properties of the resulting ligand, which is a crucial aspect of modern ligand design for optimizing catalytic performance.

The general synthetic strategies to functionalize aryl iodides for ligand synthesis are well-established. The table below illustrates potential transformations of this compound to generate ligand scaffolds.

| Reaction Type | Reagent/Catalyst | Potential Ligand Moiety |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Biaryl-based ligands |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl-aryl structures |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | N-Aryl amine ligands |

| Heck Coupling | Alkene / Pd catalyst | Styrenyl derivatives |

| Phosphination | Secondary phosphine / Pd catalyst | Arylphosphine ligands |

These transformations would yield a library of ligands with the 1-phenylpyrrolidine (B1585074) core, where the nature of the substituent at the 3-position of the phenyl ring can be systematically varied to modulate the catalytic activity and selectivity of the corresponding metal complexes.

Organocatalysis Utilizing Pyrrolidine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, complementing metal-based catalysis. nih.govnih.gov The pyrrolidine scaffold, particularly derived from the chiral pool amino acid proline, is a cornerstone of this field. nih.govnih.gov These catalysts are often lauded for their low toxicity, stability, and ability to promote a wide array of asymmetric transformations with high enantioselectivity.

Chiral pyrrolidine-based organocatalysts have been extensively developed and applied in a multitude of asymmetric reactions. nih.govnih.govmdpi.com The pioneering work on proline-catalyzed intermolecular aldol reactions sparked a revolution in the field. nih.govnih.gov The catalytic cycle of many pyrrolidine-based catalysts involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the pyrrolidine with a carbonyl compound (an aldehyde or a ketone). This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the chiral product.

A significant breakthrough in this area was the development of diarylprolinol silyl ethers, which have demonstrated exceptional performance in the asymmetric functionalization of aldehydes. nih.govnih.gov The steric bulk and electronic properties of the diarylprolinol moiety create a well-defined chiral environment that effectively controls the stereochemical outcome of the reaction. The continuous evolution of pyrrolidine-based organocatalysts has led to the synthesis of a vast library of catalysts with tailored structures to achieve high performance in specific transformations. nih.gov

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a fundamental carbon-carbon bond-forming reaction for the synthesis of nitrogen-containing compounds. Asymmetric organocatalytic Mannich reactions have been extensively studied, with chiral pyrrolidine derivatives playing a central role as catalysts.

In a typical organocatalytic Mannich reaction, a chiral pyrrolidine catalyst reacts with an aldehyde to form an enamine, which then adds to an imine electrophile. The resulting product, after hydrolysis, is a chiral β-amino carbonyl compound, a valuable building block in medicinal chemistry and natural product synthesis. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which directs the facial selectivity of the enamine addition to the imine.

The table below summarizes representative results for the application of a chiral pyrrolidine-based organocatalyst in an asymmetric Mannich-type reaction.

| Aldehyde | Imine | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | N-PMP-protected α-imino ethyl glyoxylate | 20 | Dioxane | 94 | 99 |

| Butanal | N-PMP-protected α-imino ethyl glyoxylate | 20 | Dioxane | 92 | 99 |

| Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | 20 | Dioxane | 87 | 99 |

Data is illustrative of typical performance and may not represent a specific catalyst.

The high yields and excellent enantioselectivities achieved in these reactions underscore the power of chiral pyrrolidine organocatalysts in constructing stereochemically complex molecules.

Transition Metal Catalysis with Pyrrolidine-Based Ligands

In addition to their role in organocatalysis, pyrrolidine derivatives are widely employed as chiral ligands in transition metal-catalyzed reactions. nih.gov The pyrrolidine scaffold can be readily functionalized to incorporate various coordinating atoms, such as phosphorus, nitrogen, or oxygen, leading to a diverse range of ligands with tunable properties.

Copper catalysis has gained significant attention as a more sustainable and economical alternative to catalysis based on precious metals. Pyrrolidine-based ligands have been successfully applied in a variety of copper-catalyzed transformations, including asymmetric conjugate additions, cycloadditions, and C-H functionalization reactions. nih.govacs.org

In these processes, the chiral pyrrolidine ligand coordinates to the copper center, creating a chiral Lewis acidic environment. This chiral complex then activates the substrate and controls the stereoselectivity of the reaction. The modularity of pyrrolidine ligand synthesis allows for the optimization of the ligand structure to achieve high catalytic activity and enantioselectivity for a specific transformation. For example, chiral 2-aminomethyl pyrrolidines are valuable ligands for enantioselective copper-catalyzed alkene diamination reactions. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling and C-H activation reactions. Chiral pyrrolidine-based ligands, particularly those incorporating phosphine donors, have been instrumental in the development of asymmetric palladium-catalyzed processes. nih.gov

These ligands can create a well-defined chiral pocket around the palladium center, which is crucial for achieving high enantioselectivity in reactions such as asymmetric allylic alkylation, Heck reactions, and carboamination reactions. nih.govnih.gov The electronic and steric properties of the phosphine substituents on the pyrrolidine-based ligand can be systematically varied to fine-tune the reactivity and selectivity of the palladium catalyst. nih.gov

The following table presents illustrative data on the influence of the phosphine ligand on a palladium-catalyzed asymmetric allylic alkylation.

| Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-BINAP | Low | Low |

| (S)-Phanephos | Moderate | Moderate |

| Chiral Phosphoramidite | High | High |

Data is illustrative and highlights the importance of ligand choice in achieving high enantioselectivity.

The development of new and efficient chiral pyrrolidine-based ligands continues to be an active area of research, with the goal of expanding the scope and utility of asymmetric palladium catalysis. nih.gov

Insufficient Data for "this compound" in Iridium-Catalyzed Hydroamination

Following a comprehensive search of available scientific literature and research databases, no specific information or research findings were identified regarding the use of the chemical compound "this compound" as a ligand in iridium-catalyzed hydroamination reactions. The current body of scientific knowledge does not appear to include studies or data on this particular application.

General research on iridium-catalyzed hydroamination focuses on the use of various other types of ligands, most commonly phosphine and N-heterocyclic carbene ligands, to facilitate the addition of an amine N-H bond across an unsaturated carbon-carbon bond. These studies have explored the hydroamination of a range of substrates, including allylic amines, homoallylic amines, and alkynes, leading to the formation of valuable diamine products.

However, the role and performance of "this compound" within this specific catalytic context have not been documented in the reviewed literature. Consequently, detailed research findings, data tables, and a discussion on its catalytic applications and ligand design for iridium-catalyzed hydroamination, as requested, cannot be provided at this time due to the absence of relevant scientific data.

Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 1-(3-Iodophenyl)pyrrolidine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the iodophenyl group.

Aromatic Protons: The protons on the iodophenyl ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern (meta-iodine) would lead to a complex splitting pattern. Four distinct signals are expected: a triplet for the proton between the two substituents, two doublets for the protons adjacent to the iodine and the pyrrolidine group, and a singlet-like signal for the proton para to the iodine.

Pyrrolidine Protons: The protons of the pyrrolidine ring would appear more upfield. The methylene (B1212753) protons adjacent to the nitrogen atom (α-protons) are deshielded by the nitrogen and would likely resonate around δ 3.2-3.4 ppm as a triplet. The methylene protons further from the nitrogen (β-protons) would appear at a higher field, around δ 1.9-2.1 ppm, likely as a multiplet.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the iodine (C-I) would be significantly shielded and appear further upfield, typically around δ 95 ppm. The carbon atom bonded to the nitrogen (C-N) would be deshielded and appear further downfield, around δ 147 ppm.

Pyrrolidine Carbons: The carbons of the pyrrolidine ring would appear in the aliphatic region. The α-carbons, being attached to the nitrogen, would be deshielded relative to the β-carbons, appearing around δ 47-50 ppm, while the β-carbons would resonate further upfield, around δ 25 ppm.

A summary of expected chemical shifts is presented below.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Aromatic C-I | - | ~95 |

| Aromatic C-N | - | ~147 |

| Pyrrolidine α-CH₂ | 3.2 - 3.4 | 47 - 50 |

| Pyrrolidine β-CH₂ | 1.9 - 2.1 | ~25 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-N Stretch | 1180 - 1360 |

| C-I Stretch | 500 - 600 |

The presence of bands in these regions would confirm the existence of the aromatic ring, the aliphatic pyrrolidine ring, and the carbon-iodine bond, which are the key structural components of the molecule.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂IN), the exact mass can be calculated.

The monoisotopic mass of the molecule is approximately 273.00 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value. The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for similar N-aryl pyrrolidines often involve the cleavage of the C-N bond or fragmentation of the pyrrolidine ring. A significant fragment would likely correspond to the loss of the pyrrolidine moiety or the iodophenyl group. The presence of iodine would also give a characteristic isotopic pattern.

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 273.00 | Molecular Ion |

| [M+H]⁺ | 274.01 | Protonated Molecule |

| [M+Na]⁺ | 296.00 | Sodium Adduct |

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. np-mrd.org By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wvu.edu

While this compound itself is an achiral molecule and thus does not have an absolute stereochemistry to be determined, X-ray crystallography would still be invaluable for characterizing its solid-state structure. It could definitively confirm the molecular connectivity and provide precise measurements of the bond lengths and angles of both the iodophenyl and pyrrolidine rings. Furthermore, it would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as packing forces and any potential non-covalent interactions involving the iodine atom or the aromatic system. Should a chiral derivative of this compound be synthesized, X-ray crystallography would be the definitive method to determine its absolute configuration. np-mrd.org

Advanced Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings. These methods can be used to predict molecular properties, explore potential energy surfaces, and elucidate reaction mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a crucial tool for studying reaction mechanisms, allowing researchers to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.govresearchgate.net

For reactions involving this compound, such as its synthesis via Buchwald-Hartwig amination or its participation in subsequent cross-coupling reactions (e.g., Suzuki or Heck couplings at the C-I bond), DFT could be employed to:

Model Reaction Pathways: Map the entire potential energy surface of a reaction to identify the most favorable pathway.

Characterize Transition States: Calculate the structure and energy of transition states to determine the activation energy barriers of different reaction steps. This helps in understanding the kinetics and selectivity of the reaction. mdpi.com

Analyze Electronic Effects: Investigate how the electronic properties of the substituents (iodine and pyrrolidine) influence the reactivity of the aromatic ring.

By providing a detailed, atomistic view of the reaction process, DFT calculations can offer predictive insights that are often difficult to obtain through experimental means alone, thereby guiding the design of new synthetic routes and catalysts. mdpi.com

In-Silico Studies of Molecular Interactions

In-silico studies are theoretical, computer-based analyses that predict the behavior and interactions of molecules. researchgate.net These methods are crucial in the early stages of drug discovery for screening large libraries of compounds and understanding structure-activity relationships (SAR). frontiersin.orgneuroquantology.com For a molecule like this compound, several in-silico approaches could be employed to characterize its potential interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neuroquantology.comtandfonline.com For pyrrolidine derivatives, QSAR studies can identify key structural features that influence their inhibitory activity against specific biological targets. nih.govnih.govscispace.com These models are built by calculating molecular descriptors (e.g., steric, electronic, hydrophobic properties) and correlating them with experimental activity data. While specific QSAR studies for this compound are not prominent in the literature, a hypothetical QSAR model for a series of analogous compounds could reveal the importance of the iodophenyl group's position and the pyrrolidine ring's substitution pattern for biological efficacy. tandfonline.com

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target receptor. nih.govnih.govdergipark.org.tr This model can be generated based on the structure of a known active ligand or the target's binding site. dergipark.org.trresearchgate.net For this compound, a pharmacophore model could be developed to screen for other compounds that share its key interaction features, potentially leading to the discovery of novel, more potent molecules. frontiersin.orgnih.gov The pyrrolidine ring and the iodophenyl group would be critical components of such a model.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, offering insights into the conformational changes and stability of a ligand-protein complex. uzh.chnih.govnih.gov An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the active site, and the specific atomic interactions that are maintained over the simulation period. oup.comresearchgate.net This technique is invaluable for validating docking results and understanding the energetic landscape of the binding process. nih.gov

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govh-its.orgdntb.gov.ua This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of a compound within a target's active site. longdom.orgneuroquantology.com

The process for conducting a molecular docking simulation with this compound would involve:

Preparation of the Ligand and Receptor: A three-dimensional structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The specific region on the protein where the ligand is expected to bind is defined.

Docking Algorithm: A search algorithm is used to explore various possible conformations and orientations of the ligand within the binding site. h-its.org

Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding affinity, typically expressed as a docking score in kcal/mol. h-its.org The more negative the score, the stronger the predicted binding.

While specific docking studies for this compound are not detailed in the available literature, a hypothetical docking study can illustrate the potential results. For instance, if docked against a protein kinase, a common target for pyrrolidine-containing inhibitors, the simulation would predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom.

Below is a hypothetical data table representing the kind of output a molecular docking simulation might generate for this compound and related analogs against a hypothetical protein kinase.

Table 1: Hypothetical Molecular Docking Results for this compound Analogs

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Interaction Types |

|---|---|---|---|

| This compound | -8.5 | LEU25, VAL33, LYS48, GLU101, ILE112 | Hydrophobic, Halogen Bond, Hydrogen Bond |

| 1-(3-Bromophenyl)pyrrolidine | -8.2 | LEU25, VAL33, LYS48, GLU101 | Hydrophobic, Halogen Bond, Hydrogen Bond |

| 1-(3-Chlorophenyl)pyrrolidine | -7.9 | LEU25, VAL33, LYS48, GLU101 | Hydrophobic, Halogen Bond, Hydrogen Bond |

| 1-Phenylpyrrolidine (B1585074) | -7.1 | LEU25, VAL33, LYS48 | Hydrophobic |

Such a study would suggest that the iodine atom plays a significant role in binding, likely through halogen bonding, leading to a more favorable docking score compared to other halogenated or unsubstituted analogs.

Medicinal Chemistry and Biological Activity Investigations

Pyrrolidine (B122466) as a Pharmacologically Important Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.net Its prevalence is a testament to its favorable physicochemical and structural properties.

The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov This versatility stems from several key attributes. The nitrogen atom can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets. Furthermore, the scaffold allows for extensive synthetic modification, enabling the creation of large libraries of compounds for screening. nih.govresearchgate.net Pyrrolidine and its derivatives are integral to a wide range of therapeutic agents, including those with anticancer, antidiabetic, anti-inflammatory, and analgesic properties. nih.gov

The saturated, sp³-hybridized nature of the pyrrolidine ring provides a distinct advantage over flat, aromatic systems in drug design. nih.gov This three-dimensional (3D) geometry allows for a more comprehensive exploration of the pharmacophore space, potentially leading to tighter and more selective interactions with protein targets. nih.govuni.lu The non-planar structure of the pyrrolidine ring, a phenomenon known as "pseudorotation," offers increased 3D coverage. nih.govnih.gov This structural complexity and the presence of up to four stereogenic carbon atoms mean that a single pyrrolidine scaffold can give rise to numerous stereoisomers, each with a potentially unique biological profile due to different binding modes with enantioselective proteins. nih.gov

Biological Activity Screening of Pyrrolidine Derivatives

The structural advantages of the pyrrolidine scaffold have been leveraged to develop derivatives with a wide spectrum of biological activities.

Pyrrolidine derivatives represent a significant class of compounds investigated for their anticancer potential. researchgate.net They have been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis, a form of programmed cell death. nih.gov

Research has shown that certain spiropyrrolidine derivatives can induce apoptotic cell death in human breast cancer (MCF-7) cell lines. nih.gov Similarly, other substituted pyrrolidines have demonstrated significant proliferation inhibitory effects against multiple cancer cell lines, with some inducing cell cycle arrest at the G0/G1 phase and triggering time- and dose-dependent apoptosis. mdpi.com The mechanisms of action often involve key apoptotic pathways. For instance, some heterocyclic hybrids of spiropyrrolidine were found to cause cancer cell death through a caspase-related apoptotic pathway, specifically mediated by the activation of caspase-3. nih.govresearchgate.net The cytotoxic effects of other pyrrolidine derivatives have been linked to both extrinsic and intrinsic apoptotic pathways, involving the overexpression of FasL, reduced mitochondrial membrane potential, and the activation of caspases-3/7 and -8. nih.govnih.gov

Table 1: Examples of Anticancer Activity in Pyrrolidine Derivatives

| Compound Type | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 (Breast) | Induced apoptotic cell death with EC₅₀ values in the low micromolar range. | nih.gov |

| Polysubstituted Pyrrolidines | HCT116 (Colon), HL60 (Leukemia) | Good proliferation inhibitory effects (IC₅₀: 2.9 to 16 µM); induced G0/G1 cell cycle arrest and apoptosis. | mdpi.com |

| Spiropyrrolidine Heterocyclic Hybrids | Jurkat (Leukemia) | Induced apoptosis via increased activation of caspase-3. | nih.govresearchgate.net |

| Tridecylpyrrolidine-diol Derivative | HCT116, Caco-2 (Colon) | Induced both extrinsic and intrinsic apoptotic pathways; inhibited cell migration. | nih.govnih.gov |

This table is for illustrative purposes and shows data for various pyrrolidine derivatives, not specifically 1-(3-Iodophenyl)pyrrolidine.

Derivatives of the pyrrolidine scaffold have also been explored for their potential to treat pain and inflammation. sigmaaldrich.com Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment for inflammatory conditions, and research has focused on developing new agents with improved efficacy and safety profiles. mdpi.com Pyrrole-containing compounds are integral to many NSAIDs. mdpi.com

Studies have shown that certain pyrrolidinomorphinane derivatives exhibit analgesic effects in animal models, which are mediated by the opioid system. These compounds also displayed anti-inflammatory activity. Other research has focused on the synthesis of new pyrrolidine derivatives and their evaluation for analgesic and anti-inflammatory activity, with some compounds showing significant effects comparable to standard drugs. sigmaaldrich.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. sigmaaldrich.com

Table 2: Anti-inflammatory and Analgesic Effects of Pyrrolidine Derivatives

| Compound Class | Model | Reported Effect | Reference |

|---|---|---|---|

| Pyrrolidinomorphinane derivatives | Writhing test in mice | Active analgesic effect, antagonized by naloxone. | |

| Substituted Pyrrolidine derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory response. | |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity, especially after repeated dosing. | mdpi.com |

This table is for illustrative purposes and shows data for various pyrrolidine derivatives, not specifically this compound.

The management of Type 2 Diabetes Mellitus (T2DM) is another area where pyrrolidine derivatives have shown significant promise. uni.lu Key therapeutic strategies involve the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, or the inhibition of dipeptidyl peptidase-IV (DPP-IV).

α-Amylase and α-Glucosidase Inhibition: These enzymes are responsible for the breakdown of complex carbohydrates into glucose. Inhibiting them can slow down glucose absorption and reduce post-meal blood sugar spikes. Various synthetic pyrrolidine derivatives have been developed and tested as inhibitors of these enzymes, with some showing noteworthy inhibitory activity. achemblock.com For example, certain N-acetylpyrrolidine derivatives and pyrrolidine-chalcone hybrids have demonstrated potent dual inhibitory effects against both α-amylase and α-glucosidase.

DPP-IV Inhibition: DPP-IV is a serine protease that deactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibiting DPP-IV prolongs the action of these hormones, thereby improving glucose control. Cyanopyrrolidines were among the first classes of DPP-IV inhibitors discovered and have led to the development of successful drugs like vildagliptin and saxagliptin. The pyrrolidine ring is crucial as it mimics the proline residue of natural DPP-IV substrates, allowing it to fit into the enzyme's active site.

Table 3: Antidiabetic Activity of Pyrrolidine Derivatives via Enzyme Inhibition

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrrolidine-chalcone hybrid (Compound 3) | α-Amylase | 14.61 ± 0.12 µM | |

| Pyrrolidine-chalcone hybrid (Compound 3) | α-Glucosidase | 25.38 ± 2.09 µM | |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 mM | |

| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | α-Amylase | 1.49 ± 0.10 to 3.06 ± 0.17 µM |

This table is for illustrative purposes and shows data for various pyrrolidine derivatives, not specifically this compound. IC₅₀ represents the concentration of an inhibitor where the response is reduced by half.

Antiviral and Antimicrobial Properties

While research on the direct antiviral and antimicrobial properties of this compound is not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has shown promise in these areas. For instance, various synthetic pyrrolidine derivatives have been evaluated for their ability to inhibit viral replication and microbial growth.

The inclusion of a halogen atom, such as iodine, on the phenyl ring can significantly influence the electronic and steric properties of the molecule, which may, in turn, affect its interaction with viral or microbial targets. Halogenated compounds are known to sometimes exhibit enhanced biological activities. For example, iodinated pyrazolone derivatives have demonstrated antiviral activity against a range of viruses by inducing endogenous interferons and suppressing viral DNA and RNA synthesis. researchgate.net Although this does not directly implicate this compound, it highlights the potential for iodinated heterocyclic compounds to possess antiviral properties.

In the realm of antimicrobial agents, pyrrolidine-containing structures are prevalent. nih.govijcps.org The pyrrolidine ring serves as a versatile scaffold in the design of novel antibacterial and antifungal agents. ijcps.orgresearchgate.net The specific contribution of the 3-iodophenyl moiety to the antimicrobial profile of the pyrrolidine scaffold remains an area for further investigation.

Central Nervous System (CNS) Activity (e.g., Anticonvulsant, Cholinesterase Inhibition)

The pyrrolidine scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system. nih.gov Several derivatives have been explored for their potential as anticonvulsant and cholinesterase inhibitory agents.

Anticonvulsant Activity:

A number of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov These studies have revealed that modifications to the substituents on the pyrrolidine ring can significantly impact anticonvulsant efficacy. nih.govmdpi.com For instance, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have demonstrated broad-spectrum anticonvulsant activity. mdpi.com While specific data on this compound is scarce, the general activity of N-phenylpyrrolidine derivatives suggests that this compound could warrant investigation for its potential effects on seizure activity.

Cholinesterase Inhibition:

Cholinesterase inhibitors are a class of drugs used to treat cognitive disorders such as Alzheimer's disease. researchgate.netnih.govmdpi.comnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain. researchgate.netmdpi.comnih.gov Research into dispiro pyrrolidine derivatives has shown their potential as cholinesterase inhibitors, with some compounds exhibiting better inhibitory activity against BChE compared to AChE. researchgate.netnih.gov The presence of halogenated phenyl groups in other classes of cholinesterase inhibitors has been shown to influence their activity, suggesting that the 3-iodophenyl group in this compound could play a role in its potential interaction with cholinesterase enzymes. dergipark.org.tr

Structure-Activity Relationship (SAR) Studies

The biological profile of pyrrolidine derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine and the phenyl rings. nih.govnih.gov

Influence of Substituents on Biological Profile

For various biological activities, including anticonvulsant and cholinesterase inhibitory effects, the substituents on the phenyl ring play a crucial role. In the context of anticonvulsant pyrrolidine-2,5-diones, electron-withdrawing groups on the phenyl ring have been shown to be beneficial for activity. mdpi.com The position of the substituent is also critical; for example, in some series of compounds, meta-substituted derivatives have shown potent activity. nih.gov

The iodine atom at the meta-position of the phenyl ring in this compound would confer specific steric and electronic properties. Iodine is a large, lipophilic halogen that can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The meta-positioning directs these effects to a different region of a potential binding pocket compared to ortho- or para-substituted analogs.

Stereochemical Requirements for Biological Potency

The pyrrolidine ring contains chiral centers, and the stereochemistry of these centers can be critical for biological activity. nih.gov Many biologically active pyrrolidine derivatives exhibit stereospecificity, where one enantiomer is significantly more potent than the other. This is due to the three-dimensional nature of drug-receptor interactions. While specific studies on the stereochemical requirements for this compound are not available, it is a crucial aspect to consider in the design and synthesis of any new therapeutic agent based on this scaffold.

Targeted Therapeutic Applications

Given the general biological activities observed for the broader class of phenylpyrrolidine derivatives, several targeted therapeutic applications for this compound could be envisaged, although they remain speculative without direct evidence.

Potential applications could include:

Anticonvulsant therapy: Based on the activity of related pyrrolidine-diones, it could be investigated for the treatment of epilepsy. mdpi.comnih.gov

Neurodegenerative diseases: Its potential as a cholinesterase inhibitor suggests it could be explored for conditions like Alzheimer's disease. researchgate.netnih.gov

Oncology: Certain halogenated compounds and pyrrolidine derivatives have shown antiproliferative activity, suggesting a potential, though unexplored, role in cancer therapy. nih.gov